molecular formula CH4 B1631389 Methane-d2 CAS No. 676-55-1

Methane-d2

Cat. No.: B1631389
CAS No.: 676-55-1
M. Wt: 18.055 g/mol
InChI Key: VNWKTOKETHGBQD-DICFDUPASA-N
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Description

Its chemical formula is CH2D2, and it has a molecular weight of 18.0548 g/mol . Deuterium is a heavier isotope of hydrogen, which makes methane-d2 useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.

Preparation Methods

Methane-d2 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with carbon at high temperatures. Another method includes the exchange reaction between methane and deuterium oxide (D2O) in the presence of a catalyst . Industrial production often employs the latter method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Methane-d2 undergoes similar chemical reactions as regular methane, but the presence of deuterium can influence reaction rates and mechanisms. Some common reactions include:

Scientific Research Applications

Methane-d2 is widely used in scientific research due to its unique properties. Some applications include:

Mechanism of Action

The mechanism of action of methane-d2 in chemical reactions is similar to that of regular methane. the presence of deuterium can lead to differences in reaction rates due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to lower vibrational frequencies and bond dissociation energies . These differences can be exploited to study reaction mechanisms and pathways in greater detail.

Comparison with Similar Compounds

Methane-d2 can be compared with other deuterated hydrocarbons, such as ethane-d6 (C2D6) and propane-d8 (C3D8). While all these compounds are used in similar applications, this compound is unique due to its simplicity and the ease with which it can be synthesized . Additionally, the kinetic isotope effect is more pronounced in this compound, making it particularly useful for studying reaction mechanisms .

Conclusion

This compound is a valuable compound in scientific research, offering unique insights into reaction mechanisms and molecular dynamics. Its applications in spectroscopy, environmental studies, and reaction mechanism investigations make it an indispensable tool for researchers across various fields.

Properties

IUPAC Name

dideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4/h1H4/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446285
Record name Methane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

18.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-55-1
Record name Methane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676-55-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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